molecular formula C18H16N2O3 B2989126 7-Methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide CAS No. 312703-17-6

7-Methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide

Cat. No.: B2989126
CAS No.: 312703-17-6
M. Wt: 308.337
InChI Key: KZGXMNHLQZSNPX-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 7-methoxy-4-chloro-3-formylchromene with 4-methylphenylamine under basic conditions to form the imine intermediate. This intermediate is then reacted with a suitable carboxylic acid derivative to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes by binding to the active site and preventing substrate access. This inhibition can lead to altered metabolism of various drugs and endogenous compounds . The compound may also interact with other cellular pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit cytochrome P450 enzymes sets it apart from other chromene derivatives, making it a valuable compound for research in drug metabolism and enzyme inhibition .

Properties

IUPAC Name

7-methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-11-3-6-13(7-4-11)20-18-15(17(19)21)9-12-5-8-14(22-2)10-16(12)23-18/h3-10H,1-2H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGXMNHLQZSNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816089
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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